Chemical and physical properties of 5-Methylpyrrolidine-2-carboxylic acid
Chemical and physical properties of 5-Methylpyrrolidine-2-carboxylic acid
An In-depth Technical Guide to 5-Methylpyrrolidine-2-carboxylic Acid: Properties, Protocols, and Applications
Authored by: A Senior Application Scientist
Introduction
5-Methylpyrrolidine-2-carboxylic acid, a substituted analog of the proteinogenic amino acid proline, represents a cornerstone chiral building block in modern medicinal chemistry and drug discovery. The inherent conformational rigidity and stereochemical complexity of the pyrrolidine scaffold allow for a nuanced exploration of three-dimensional chemical space, a critical factor in designing potent and selective therapeutic agents.[1][2] The introduction of a methyl group at the C5 position further refines its steric and electronic profile, offering unique advantages over its parent molecule, proline.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It synthesizes critical data on the chemical and physical properties of 5-Methylpyrrolidine-2-carboxylic acid, provides validated experimental insights, and explores its applications as a versatile synthetic intermediate. The focus is not merely on data presentation but on the causal relationships that govern its behavior and utility in a laboratory and developmental setting.
Molecular Structure and Stereochemistry
The fundamental structure of 5-Methylpyrrolidine-2-carboxylic acid features a five-membered saturated nitrogen heterocycle with a carboxylic acid at the C2 position and a methyl group at the C5 position. The presence of two stereocenters at these positions gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers and two diastereomeric sets: cis and trans.
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cis isomers: (2S,5S) and (2R,5R)
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trans isomers: (2S,5R) and (2R,5S)
The precise stereochemical configuration is paramount, as it profoundly influences the molecule's interaction with chiral biological targets like enzymes and receptors, ultimately dictating the pharmacological profile of the final drug candidate.[2] The ability to selectively synthesize and characterize each stereoisomer is therefore essential for any research program utilizing this scaffold.
Caption: Stereoisomers of 5-Methylpyrrolidine-2-carboxylic acid.
Physicochemical Properties
The physicochemical properties of 5-Methylpyrrolidine-2-carboxylic acid and its common derivatives are critical for predicting its behavior in both reaction media and biological systems. The data below has been compiled from various sources, and it is important to note that properties can vary significantly between stereoisomers and whether the compound is in its free acid or salt form.
| Property | Value | Isomer/Form | Source |
| Molecular Formula | C₆H₁₁NO₂ | All | [3] |
| Molecular Weight | 129.16 g/mol | All | [3] |
| Appearance | White to off-white crystalline powder | (2S,5R)-HCl salt, (2S,5S)-N-Boc | [4][5] |
| Melting Point | 185-188 °C | (2S,5R)-HCl salt | [4] |
| Solubility | High aqueous solubility | (2S,5R)-HCl salt | [4] |
| LogP (Computed) | -1.9 | (2R,5S)-Free base | [3] |
| LogP | ~0.9 | (2S,5R)-HCl salt | [4] |
| Optical Rotation | [α]²⁰D = -18 ± 1° (c=1 in EtOH) | (2S,5S)-N-Boc | [5] |
Synthesis and Purification
The synthesis of specific stereoisomers of 5-Methylpyrrolidine-2-carboxylic acid often requires stereocontrolled routes, frequently starting from chiral precursors like proline or pyroglutamic acid.[6][7] Protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), are instrumental in masking the amine functionality during synthesis to prevent unwanted side reactions and to facilitate purification.[5][8]
Representative Synthetic Protocol: Hydrolysis of N-Boc-Ester Precursor
This protocol describes the final deprotection step to yield the free acid from its corresponding ethyl ester, a common strategy in multi-step syntheses. The choice of a lithium hydroxide-mediated hydrolysis is a standard, mild procedure that minimizes the risk of racemization at the C2 position.
Workflow: Synthesis of (2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
Caption: Workflow for the hydrolysis of a protected ester precursor.
Step-by-Step Methodology: [9]
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Dissolution: Dissolve the starting material, ethyl (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylate (1.0 eq), in ethanol (approx. 3 mL per gram of ester).
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Reagent Addition: In a separate vessel, prepare a solution of lithium hydroxide monohydrate (2.0 eq) in deionized water (approx. 2 mL per gram of ester). Add this aqueous solution to the ethanolic solution of the starting material.
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Reaction: Stir the resulting biphasic mixture vigorously at room temperature for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Quenching and Extraction: Upon completion, partition the reaction mixture between ethyl acetate and a 1:1 mixture of saturated aqueous sodium chloride (brine) and 1N hydrochloric acid. The acid serves to neutralize the excess lithium hydroxide and protonate the carboxylate product.
-
Separation: Separate the aqueous layer and perform a second extraction with ethyl acetate to recover any remaining product.
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Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the final carboxylic acid.
Trustworthiness Note: This protocol is self-validating. The acidic work-up ensures the product is in its desired neutral form. The use of brine reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency. Drying with sodium sulfate removes residual water, which is critical for obtaining an accurate yield and for the stability of the final product.
Stability, Storage, and Safety
Stability and Storage
The stability of 5-Methylpyrrolidine-2-carboxylic acid is dependent on its form. The hydrochloride salt is generally stable under standard conditions but can be hygroscopic.[4]
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Hydrochloride Salts: Store in a tightly sealed container in a dry, well-ventilated place at room temperature (15-25 °C), preferably with a desiccant.[4]
-
N-Protected Derivatives (Boc, Fmoc): These are often more stable but may require refrigerated storage (0-8 °C) to prevent slow degradation over long periods.[5]
-
Free Amino Acid: Store under cool (2-8 °C) and dry conditions.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. Based on available safety data, derivatives of 5-Methylpyrrolidine-2-carboxylic acid are classified as irritants.
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Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][10] Harmful if swallowed.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 or NIOSH standards, a lab coat, and chemical-resistant gloves.[4][12][13]
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[14] Avoid breathing dust. Wash hands thoroughly after handling.[12][14] Ensure an eyewash station and safety shower are readily accessible.
Applications in Research and Drug Development
The true value of 5-Methylpyrrolidine-2-carboxylic acid lies in its application as a versatile scaffold. Its rigid structure and chiral centers are used to orient substituents in a defined three-dimensional arrangement, which is key to optimizing binding interactions with biological targets.
Caption: Key applications of the 5-methylproline scaffold.
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Antimicrobial Agents: The pyrrolidine-carboxylic acid structure serves as a platform for developing novel antibacterial agents, including those active against resistant strains like MRSA.[4]
-
Central Nervous System (CNS) Agents: It is a key building block for synthesizing modulators of neurotransmitter receptors, such as GABA receptors. The methyl group can provide beneficial steric effects that optimize receptor binding and improve pharmacokinetic profiles for anxiolytic drugs.[4]
-
Peptide Synthesis: As a non-natural amino acid, it is incorporated into peptides to enhance their stability against enzymatic degradation and to constrain their conformation, often leading to increased potency and selectivity.[5]
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Enzyme Inhibitors: The defined stereochemistry makes it an ideal starting point for designing inhibitors that can fit precisely into the active sites of enzymes, a strategy used in developing treatments for a wide range of diseases.[5]
Conclusion
5-Methylpyrrolidine-2-carboxylic acid is far more than a simple substituted amino acid; it is a high-value chemical tool for the modern drug hunter. Its distinct stereoisomers provide a rigid and tunable scaffold for imposing specific conformational constraints on bioactive molecules. A thorough understanding of its physicochemical properties, handling requirements, and synthetic accessibility is fundamental to leveraging its full potential. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively integrate this versatile building block into their research and development programs, accelerating the discovery of next-generation therapeutics.
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- (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride. ChemShuttle.
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- (2S,5S)-Fmoc-5-methylpyrrolidine-2-carboxylic acid | C21H21NO4 | CID 130757029. PubChem.
- (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride | 2173637-37-9. MilliporeSigma.
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- How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)? Guidechem.
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- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
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